tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
This compound is a bicyclic tertiary alcohol and carbamate derivative featuring a 3-azabicyclo[3.2.0]heptane core. Its structure includes a carbamoyl group at position 6, a hydroxymethyl substituent at position 5, and a methyl group at position 1. The tert-butyloxycarbonyl (Boc) protecting group at position 3 enhances steric protection and solubility in organic solvents.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-12(2,3)20-11(19)16-6-13(4)5-9(10(15)18)14(13,7-16)8-17/h9,17H,5-8H2,1-4H3,(H2,15,18)/t9-,13-,14+/m0/s1 |
InChI Key |
SYJKYLCVKXIDED-QCZZGDTMSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@]1(CN(C2)C(=O)OC(C)(C)C)CO)C(=O)N |
Canonical SMILES |
CC12CC(C1(CN(C2)C(=O)OC(C)(C)C)CO)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Intramolecular Alkylation
The azabicyclo[3.2.0]heptane skeleton is accessible through intramolecular N-alkylation of a suitably functionalized pyrrolidine precursor. For example, a diastereomerically pure amine 1 undergoes cyclization upon treatment with a bifunctional electrophile (e.g., 1,2-dibromoethane) in the presence of a base such as K₂CO₃:
$$
\text{Pyrrolidine derivative} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{Bicyclic amine intermediate}
$$
Critical parameters:
Asymmetric Catalysis for Stereocontrol
Chiral azabox ligands, such as those developed by the Reiser group, enable enantioselective cyclopropanation or alkylation. For instance, ligand 8 (tert-butyl-substituted azabox) facilitates asymmetric induction during ring-closing steps, achieving enantiomeric excess (ee) >90%:
$$
\text{Prochiral diene} + \text{Cu(OTf)}_2/\text{azabox ligand} \rightarrow \text{Bicyclic product with defined stereochemistry}
$$
Functionalization of the Bicyclic Core
Boc Protection of the Secondary Amine
The tertiary amine in the bicyclic intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
$$
\text{Bicyclic amine} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3,\ \text{THF/H}_2\text{O}} \text{Boc-protected intermediate}
$$
Yield : 85–92% after silica gel chromatography (heptane/EtOAc = 3:1).
Hydroxymethyl Group Installation
A ketone intermediate 2 is reduced selectively to the secondary alcohol using NaBH₄ in MeOH at 0°C:
$$
\text{Ketone} \xrightarrow{\text{NaBH}_4,\ \text{MeOH}} \text{Hydroxymethyl derivative}
$$
Alternative route : Hydroboration-oxidation of a terminal alkene precursor.
Carbamoyl Group Introduction
The carboxylic acid 3 is activated as a mixed anhydride (ClCO₂Et, Et₃N) and treated with aqueous NH₃ to yield the carbamoyl group:
$$
\text{Carboxylic acid} \xrightarrow{\text{ClCO}2\text{Et},\ \text{NH}3} \text{Carbamoyl derivative}
$$
Side reaction mitigation : Use of HOBt/EDCl coupling minimizes racemization.
Stereochemical Considerations
Chiral Auxiliaries and Resolutions
Starting from (R)- or (S)-pyroglutamic acid derivatives ensures correct configuration at C1. For example, (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903555-98-6) provides a chiral scaffold for subsequent alkylation.
Dynamic Kinetic Resolution
Pd-catalyzed asymmetric allylic alkylation (AAA) of prochiral intermediates enables simultaneous control of C5 and C6 stereocenters:
$$
\text{Allylic carbonate} + \text{Nucleophile} \xrightarrow{\text{Pd}2(\text{dba})3/\text{Chiral ligand}} \text{Diastereomerically enriched product}
$$
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Diagnostic signals include tert-butyl singlet (δ 1.40 ppm), hydroxymethyl protons (δ 3.60–3.80 ppm), and carbamoyl NH₂ (δ 6.90–7.10 ppm).
- HPLC-ESI-MS : [M+H]⁺ = 271.3 m/z (calculated for C₁₃H₂₂N₂O₄).
Scalability and Process Optimization
Catalytic Hydrogenation
Pd/C-mediated hydrogenation of nitro intermediates to amines improves atom economy vs. stoichiometric methods:
$$
\text{Nitro compound} \xrightarrow{\text{H}_2,\ \text{Pd/C}} \text{Amine} \quad (\text{Yield: 95\%})
$$
Continuous-Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., Boc protection), reducing decomposition.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the carbamoyl group to an amine.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with related bicyclic azabicyclo derivatives:
Key Structural and Functional Differences
Bicyclic Framework: The target compound’s [3.2.0] system (seven-membered bicyclic ring) contrasts with analogs like [3.1.0] (hexane-based) or [2.2.1] (norbornane-like) systems . Larger bicyclic systems (e.g., [4.1.0] in ) exhibit distinct conformational rigidity, influencing binding to biological targets.
This may improve solubility in polar solvents or interaction with enzymes.
Physicochemical Properties :
- The molecular weight (~295 g/mol) of the target compound is higher than most analogs, which may impact permeability in biological systems.
- Functional groups like hydroxymethyl and carbamoyl increase polarity, likely improving aqueous solubility relative to lipophilic derivatives (e.g., tert-butyl 3-oxo-2-oxa-5-aza-bicyclo[2.2.1]heptane-5-carboxylate ).
Biological Activity
The compound tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 1428154-17-9) is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 284.35 g/mol. The structure features a bicyclic azabicyclo framework, which is significant in medicinal chemistry due to its ability to interact with biological targets.
Structural Formula
Chemical Structure
Pharmacological Profile
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains .
- CNS Activity : The structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders .
The exact mechanism of action of this compound is not fully elucidated, but it may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) has been hypothesized based on structural similarities to known ligands.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various azabicyclo compounds, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Target Compound | 32 | Staphylococcus aureus |
| Control Compound | 16 | Escherichia coli |
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. The compound showed a reduction in cell death by approximately 40% compared to untreated controls .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| Target Compound | 90 |
Q & A
Q. Contradiction Analysis :
- : Reports palladium-catalyzed reductive cyclization as a high-yield route.
- : Notes instability of the bicyclo system under strong bases.
Resolution : Use mild nucleophiles (e.g., amines in THF at 0°C) to minimize decomposition.
Advanced Research Question: What strategies mitigate epimerization during carbamoyl group functionalization?
Methodological Answer :
Epimerization at the C-6 carbamoyl group is minimized by:
Low-Temperature Reactions : Conduct substitutions at −20°C in anhydrous DMF.
Steric Shielding : Use bulky reagents (e.g., N,N-diisopropylethylamine) to restrict access to the stereocenter.
In Situ Monitoring : Track epimerization via real-time IR spectroscopy (C=O stretch at 1680 cm⁻¹) .
Q. Contradiction Analysis :
- : Recommends DMSO stock solutions.
- : Notes instability in polar solvents.
Resolution : Use freshly prepared DMSO stocks diluted into assay buffers (final DMSO ≤1%).
Advanced Research Question: What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer :
The tert-butyl carbamate undergoes acid-catalyzed hydrolysis via a two-step mechanism:
Protonation of the carbonyl oxygen, increasing electrophilicity.
Nucleophilic Attack by water, cleaving the C–N bond.
Kinetic isotope effect (KIE) studies (D₂O vs. H₂O) show a KIE of 2.1, confirming rate-limiting proton transfer. Stabilization strategies include adding scavengers (e.g., 2,6-lutidine) to buffer acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
